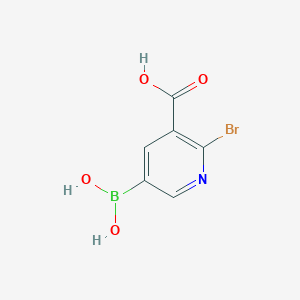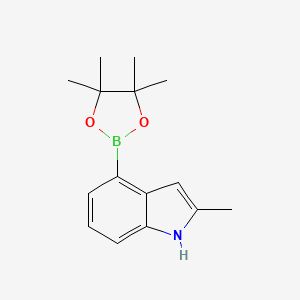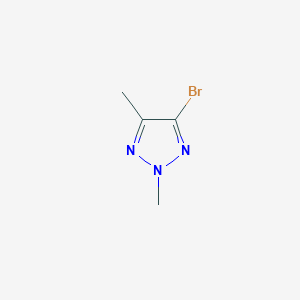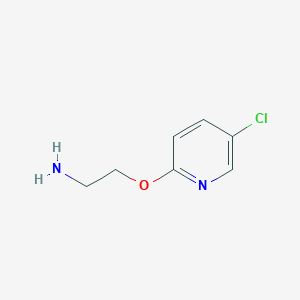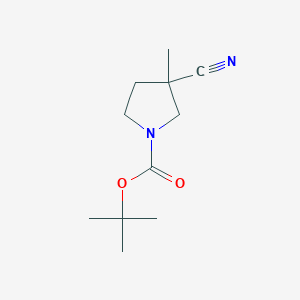
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
Descripción general
Descripción
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole (3-Br-9-N-9H-Cz) is a heterocyclic compound that has recently been studied for its potential applications in the scientific research field. It is a member of the carbazole family, which are compounds that contain a fused six-membered ring system consisting of two nitrogen atoms and four carbon atoms. 3-Br-9-N-9H-Cz has been found to have several interesting properties, such as its ability to act as an electron-donating group, its ability to act as a photosensitizer, and its potential use as a fluorescent dye.
Aplicaciones Científicas De Investigación
Organic Electronics
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole: is utilized in the development of blue fluorescent organic light-emitting diodes (OLEDs) . Its derivatives have been synthesized to serve as blue fluorescent emissive materials, contributing to the advancement of OLED technology with applications in displays and lighting .
Pharmaceutical Research
In pharmaceutical research, this compound has been explored for its potential in drug design. It’s been used in studies related to the SARS-CoV-2 spike protein , indicating its relevance in therapeutic target investigations for COVID-19 treatment .
Material Science
The compound’s derivatives are significant in material science, particularly in the synthesis of novel anthracene derivatives . These derivatives are important for creating materials with specific optical and electronic properties, which can be applied in various technologies including sensors and photovoltaic cells .
Chemical Synthesis
9-(1-Naphthyl)-3-bromocarbazole: plays a role as an intermediate in the synthesis of complex organic molecules. Its bromine atom can act as a reactive site for further chemical transformations, making it a valuable building block in organic synthesis .
Photovoltaic Cells
This compound is also relevant in the context of photovoltaic cells , where its derivatives can be used to improve the efficiency of light absorption and energy conversion. The research into such materials is crucial for the development of more efficient solar cells .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole are used as reagents and standards for various analytical techniques. These compounds help in the accurate detection and quantification of other substances .
Propiedades
IUPAC Name |
3-bromo-9-naphthalen-1-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVKYHIDBPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732395 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
CAS RN |
934545-83-2 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

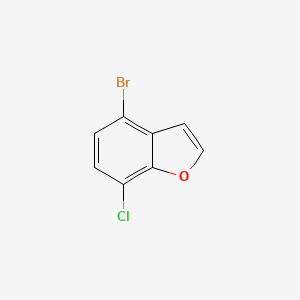
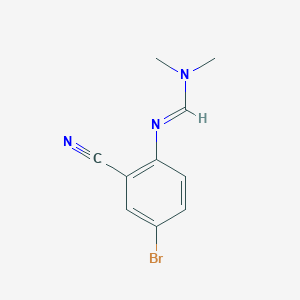
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
